5-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Overview
Description
5-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.11979803 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Compounds based on 1,2,4-triazole derivatives, including those structurally related to the specified molecule, have been synthesized and shown to possess significant antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been developed and demonstrated good to moderate activities against various microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2010), (Srinivas, 2016).
Anticancer Activities
Research on 1,2,4-triazolo[1,5-b][1,3]thiazine derivatives has explored their anticancer potential. A study revealed that certain compounds based on this scaffold exhibited moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These findings highlight the possibility of developing new anticancer therapeutics from these chemical frameworks (Kamal et al., 2011).
Pharmacological Evaluation
Further, novel 1,2,4-triazolo[1,5-a]pyridine derivatives with substitutions have been synthesized and evaluated for their pharmacological effects. These studies have indicated significant biological activity against tested microorganisms, reinforcing the versatility of 1,2,4-triazolo and 1,3,4-thiadiazine derivatives in pharmaceutical applications (Suresh et al., 2016).
Structural and Mechanistic Insights
The structural and mechanistic insights gained from the synthesis and characterization of these compounds are invaluable for the design of new molecules with enhanced biological activities. Advanced studies, including X-ray crystallography and spectroscopic analyses, have provided detailed understanding of their molecular configurations, which is crucial for further modifications and optimizations in drug design processes (Kaynak et al., 2010).
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-3-25-16-10-8-14(9-11-16)17-12-18(24)23-20(26-17)21-19(22-23)15-6-4-13(2)5-7-15/h4-11,17H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSLJLADKBBSPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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